3-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANOIC ACID
Description
3-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANOIC ACID is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications
Properties
IUPAC Name |
3-[(5,6,7-trimethoxy-1H-indole-2-carbonyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-21-10-7-8-6-9(15(20)16-5-4-11(18)19)17-12(8)14(23-3)13(10)22-2/h6-7,17H,4-5H2,1-3H3,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCSSMKANRYNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)NCCC(=O)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANOIC ACID typically involves multiple steps, starting from readily available precursorsThe final step involves the formamidation and propanoic acid addition . Industrial production methods may utilize optimized reaction conditions to enhance yield and purity, often involving catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
3-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, leading to various substituted products
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANOIC ACID has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANOIC ACID involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
When compared to other indole derivatives, 3-[(5,6,7-TRIMETHOXY-1H-INDOL-2-YL)FORMAMIDO]PROPANOIC ACID stands out due to its unique trimethoxy substitution pattern. Similar compounds include:
Indole-3-acetic acid: A plant hormone with different biological activities.
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: Shares structural similarities but differs in functional groups and applications .
This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
